molecular formula C20H15FN2O4S B3011305 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922034-73-9

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Katalognummer B3011305
CAS-Nummer: 922034-73-9
Molekulargewicht: 398.41
InChI-Schlüssel: UPTKPPSIUFMPCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Preparations for Arteriolosclerosis

The compound has been investigated for its potential use in cardiovascular medicine. Specifically, it shows promise in treating arteriolosclerosis—a condition characterized by thickening and narrowing of small arteries. Researchers have explored its effects on vascular health, blood pressure regulation, and endothelial function .

Anticancer Properties

Dibenzoxazepines, including this compound, have attracted attention due to their potential anticancer activity. Studies suggest that they may interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Further research is needed to elucidate the precise mechanisms and specific cancer types affected .

Asymmetric Synthesis of Biologically Active Analogues

In synthetic chemistry, researchers have developed a Ru-catalyzed asymmetric transfer hydrogenation method to produce biologically active analogues of this compound. These derivatives exhibit excellent conversion rates and high enantioselectivity. The environmentally benign solvent used in this process is water, making it an attractive approach for drug development .

Alkynylation Reactions

The compound has been explored in asymmetric alkynylation reactions. Various arylacetylenes, conjugated enynes, and terminal 1,3-diynes serve as suitable substrates. Optimization of this approach has provided a facile method to synthesize optically active compounds, potentially useful in medicinal chemistry and materials science .

Wirkmechanismus

Target of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses .

Mode of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . The compound likely interacts with its targets to exert its therapeutic effects.

Biochemical Pathways

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.

Pharmacokinetics

Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative . This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.

Result of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.

Action Environment

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKPPSIUFMPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.